(3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Overview
Description
(3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14F3NO2 and its molecular weight is 273.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound (3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, due to its structural complexity, plays a crucial role in the synthesis and structural analysis within the field of organic chemistry. For instance, it has been involved in the development of lanthanide-based coordination polymers, where derivatives of aromatic carboxylic acids are utilized to construct compounds with unique photophysical properties. These polymers exhibit interesting luminescent efficiencies and have potential applications in materials science, particularly in the development of new luminescent materials (Sivakumar et al., 2011).
Crystallography and Chiral Separation
The compound also finds application in crystallography, aiding in the understanding of molecular structures through X-ray diffraction techniques. In one study, rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, a related compound, was separated by chiral chromatography to investigate its structural properties. This research contributes to the broader understanding of chiral molecules and their separation, which is vital in the pharmaceutical industry where the chirality of drug molecules can significantly affect their efficacy and safety (Zhu et al., 2009).
Luminescent Sensing
Another significant application is in the development of luminescent sensors. Complexes derived from similar structural frameworks have been shown to exhibit characteristic emission bands, which can be exploited in the detection and sensing of various ions and molecules. This application is particularly relevant in environmental monitoring and diagnostic assays, where sensitive and selective detection methods are required (Ding et al., 2017).
Computational Studies and Theoretical Predictions
Theoretical and computational studies on molecules with similar structures to this compound have provided insights into their vibrational spectra, optimized geometric structures, and electronic properties. Such studies are essential for predicting the behavior of these molecules in various chemical environments and for designing new molecules with desired properties for applications in materials science, pharmaceuticals, and catalysis (Vural, 2016).
Properties
IUPAC Name |
(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLFXWLJSRPJNR-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677769 | |
Record name | (3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184844-96-0 | |
Record name | (3R,4R)-1-(Phenylmethyl)-4-(trifluoromethyl)-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184844-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.